Hydrochlorothiazide Impurity C

Catalog No.
S700950
CAS No.
402824-96-8
M.F
C15H16Cl2N6O8S4
M. Wt
607.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrochlorothiazide Impurity C

CAS Number

402824-96-8

Product Name

Hydrochlorothiazide Impurity C

IUPAC Name

6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C15H16Cl2N6O8S4

Molecular Weight

607.5 g/mol

InChI

InChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25)

InChI Key

ARZJHXODDVTRLY-UHFFFAOYSA-N

SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl

Synonyms

N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide ; HCTZ-CH2-HCTZ; 6-Chloro-4-({[(6-Chloro-1,1-Dioxido-3,4-Dihydro-2H-1,2,4-Benzothiadiazin-7-Yl)

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl

Hydrochlorothiazide impurity C is a potential impurity found in commercial hydrochlorothiazide preparations. Hydrochlorothiazide is a thiazide diuretic that inhibits the apical membrane sodium chloride cotransporter in the distal and collecting duct nephron segments.
An impurity in bulk Hydrochlorothiazide. Dimer Impurity C.
Hydrochlorothiazide Impurity C is an impurity in bulk Hydrochlorothiazide.

Identification and Characterization:

  • This compound, also known as Hydrochlorothiazide Dimer, is an impurity formed during the manufacturing process of the diuretic medication Hydrochlorothiazide ().
  • Its chemical structure and properties are well-defined, with a molecular formula of C15H16Cl2N6O8S4 and a molecular weight of 607.489 [, ].
  • Several resources provide detailed information on its structure, including and .

Potential Application in Research:

  • As an impurity, 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide is not intended for therapeutic use.

    • Quality control: Detecting and quantifying the amount of the dimer in Hydrochlorothiazide is crucial for ensuring the drug's purity and safety. Analytical methods like chromatography and mass spectrometry are employed for this purpose [].
    • Stability studies: Understanding how the dimer forms and how it affects the stability of Hydrochlorothiazide during storage and under different conditions is important for optimizing drug formulation and shelf life [].

Hydrochlorothiazide Impurity C, also known as Hydrochlorothiazide Dimer, is a chemical compound with the CAS number 402824-96-8. This compound is classified as an impurity found in commercial formulations of Hydrochlorothiazide, a widely used thiazide diuretic for treating hypertension and edema. The full chemical name is N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide .

Typical of sulfonamides and thiazides. These include:

  • Reduction Reactions: The sulfonamide group can be reduced to form amines under specific conditions.
  • Hydrolysis: The dioxo groups may hydrolyze in the presence of water and acids or bases.
  • Substitution Reactions: The chlorine atoms in the structure can participate in nucleophilic substitution reactions.

These reactions are essential for understanding the stability and degradation pathways of the compound in pharmaceutical formulations.

The synthesis of Hydrochlorothiazide Impurity C typically involves:

  • Dimerization: The formation of this impurity occurs through dimerization processes involving Hydrochlorothiazide molecules under specific conditions.
  • Chemical Modifications: Various synthetic routes may involve modifications to the existing Hydrochlorothiazide structure, including chlorination and sulfonation steps.

These methods are generally conducted under controlled laboratory conditions to ensure purity and yield .

Hydrochlorothiazide Impurity C is primarily utilized in:

  • Quality Control: It serves as a reference standard for monitoring impurity levels in Hydrochlorothiazide formulations during production.
  • Analytical Studies: Used in research settings to study the degradation pathways and stability of Hydrochlorothiazide.
  • Regulatory Compliance: Essential for Abbreviated New Drug Application filings with regulatory bodies like the Food and Drug Administration .

Interaction studies involving Hydrochlorothiazide Impurity C focus on its effects when present alongside Hydrochlorothiazide. These studies aim to establish:

  • Synergistic Effects: Understanding whether the impurity enhances or diminishes the therapeutic effects of Hydrochlorothiazide.
  • Toxicological Assessments: Evaluating any potential adverse effects that may arise from impurities in drug formulations.

Such studies are crucial for ensuring patient safety and drug efficacy.

Hydrochlorothiazide Impurity C shares structural similarities with several other compounds within the thiazide class and related sulfonamides. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructure SimilarityUnique Features
Hydrochlorothiazide58-93-5YesEstablished diuretic with significant clinical use
Chlorthalidone50-54-8YesLonger half-life; used for hypertension
Bendroflumethiazide117-15-3YesUsed primarily for hypertension; different metabolism
Indapamide86365-73-3YesNon-thiazide diuretic; distinct mechanism of action

Hydrochlorothiazide Impurity C is unique due to its role as an impurity rather than a therapeutic agent. Its presence can impact the efficacy and safety profiles of thiazide diuretics like Hydrochlorothiazide, making it a critical subject of study in pharmaceutical science .

Nomenclature and Molecular Specifications

Hydrochlorothiazide Impurity C (CAS: 402824-96-8) is systematically named N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide . Its molecular formula is C₁₅H₁₆Cl₂N₆O₈S₄, with a molecular weight of 607.49 g/mol . The impurity is classified as a dimeric derivative of HCTZ, formed via a methylene (-CH₂-) bridge linking two HCTZ molecules at the N4 position of the benzothiadiazine ring .

Table 1: Key Molecular Specifications

PropertyHydrochlorothiazide Impurity CHydrochlorothiazide (Parent)
Molecular FormulaC₁₅H₁₆Cl₂N₆O₈S₄C₇H₈ClN₃O₄S₂
Molecular Weight (g/mol)607.49297.73
CAS Number402824-96-858-93-5
EC Number887-002-2200-403-3

Stereochemical and Crystallographic Properties

While crystallographic data for Impurity C remain limited, its structure has been inferred through comparative analysis with HCTZ polymorphs. The parent drug HCTZ exhibits two known polymorphic forms (I and II), characterized by distinct X-ray diffraction (XRD) patterns . In contrast, Impurity C’s dimeric structure introduces steric hindrance and altered hydrogen-bonding networks, which likely preclude crystallization in common HCTZ polymorphic lattices . Computational modeling suggests a non-planar conformation for the benzothiadiazine rings, with torsional angles influenced by the methylene bridge .

Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy

The IR spectrum of Impurity C reveals key functional groups:

  • S=O Stretching: Strong bands at 1,160 cm⁻¹ (symmetric) and 1,340 cm⁻¹ (asymmetric) .
  • N-H Bending: Peaks at 1,550 cm⁻¹ (secondary amine) and 3,300 cm⁻¹ (sulfonamide N-H) .
  • C-Cl Stretching: Absorption at 750 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 4.72 ppm (d, 4H): Methylene protons (-CH₂-) linking the dimer .
  • δ 7.56 ppm (s, 2H): Aromatic protons adjacent to sulfonamide groups .
  • δ 8.82 ppm (t, 1H): N-H resonance from the sulfonamide moiety .

¹³C NMR confirms the presence of two benzothiadiazine rings and a central methylene carbon at δ 45.2 ppm .

Mass Spectrometry (MS)

  • ESI-MS: m/z 605.7 [M-H]⁻ (calculated for C₁₅H₁₅Cl₂N₆O₈S₄: 605.7) .
  • Fragmentation peaks at m/z 307.6 and 217.6 correspond to cleaved benzothiadiazine-sulfonamide subunits .

Comparative Structural Analysis with HCTZ

Impurity C’s dimeric structure introduces significant differences compared to HCTZ:

  • Molecular Symmetry: The methylene bridge creates a centrosymmetric dimer, whereas HCTZ is monomeric .
  • Hydrogen-Bonding Capacity: Impurity C forms three intermolecular N-H···N bonds and one N-H···O bond, contrasting with HCTZ’s single N-H···O interaction .
  • Solubility: Impurity C exhibits lower aqueous solubility (<0.1 mg/mL) versus HCTZ (7.3 mg/mL) due to increased molecular weight and hydrophobic surface area .

Table 2: Structural Comparison

FeatureHydrochlorothiazide Impurity CHydrochlorothiazide
TopologyDimeric, methylene-bridgedMonomeric
Hydrogen Bonds4 intermolecular1 intermolecular
Melting Point275–281°C 273–275°C
LogP (Predicted)1.8 0.9

Reaction Mechanisms for Dimer Formation

The formation of Hydrochlorothiazide Impurity C occurs through a double condensation reaction mechanism involving hydrochlorothiazide and formaldehyde [38] [39]. The impurity structure consists of two hydrochlorothiazide units connected by a methylene group, although the precise position of the methylene linkage between the monomer units requires further elucidation [38] [39].

The primary mechanism involves the cyclization reaction of 5-chloro-2,4-disulfamylaniline with formaldehyde through double condensation [38] [39]. During hydrochlorothiazide synthesis, excess formaldehyde can react with the parent compound to form the dimer impurity through an additional double condensation reaction [38] [39]. This process is facilitated by the presence of unreacted formaldehyde in the reaction mixture, which serves as a bridging agent between two hydrochlorothiazide molecules [21] [38].

The formation mechanism involves nucleophilic attack by the nitrogen atoms of the benzothiadiazine ring system on the formaldehyde carbonyl carbon, followed by cyclization and subsequent condensation with a second hydrochlorothiazide molecule [21] [38]. The reaction proceeds through intermediate formation of hydroxymethyl derivatives, which subsequently undergo dehydration to form the final methylene-bridged dimer structure [21] [38].

Research has demonstrated that this dimer impurity is generated during the synthesis process along with hydrochlorothiazide formation, making it difficult to remove by conventional purification methods [27]. The impurity formation pathway is intrinsically linked to the synthetic route employed for hydrochlorothiazide manufacture, particularly when formaldehyde is used as a cyclization agent [21] [38].

Process-Related Factors in Impurity Synthesis

Several critical process parameters significantly influence the formation of Hydrochlorothiazide Impurity C during pharmaceutical manufacturing [16] [17] [18]. Temperature control represents a fundamental factor, as elevated temperatures can accelerate dimer formation through increased reaction kinetics and enhanced molecular mobility [16] [18] [19].

The pH of the reaction medium plays a crucial role in impurity generation, with specific pH ranges favoring dimer formation over the desired product [16] [18] [19]. Alkaline conditions particularly promote the double condensation reaction leading to dimer formation, while acidic environments may influence the stability and reactivity of intermediate species [16] [18] [19].

Formaldehyde concentration emerges as a critical parameter, where excess formaldehyde significantly increases the probability of dimer formation [21] [22] [38]. The molar ratio of formaldehyde to starting materials must be carefully controlled to minimize unwanted side reactions while maintaining adequate conversion to the target product [21] [22].

Reaction time and mixing conditions also contribute to impurity formation [16] [17]. Extended reaction times provide additional opportunities for dimer formation, while inadequate mixing can create localized concentration gradients that favor side reactions [16] [17]. The presence of metal catalysts or trace impurities in raw materials can further influence the reaction pathway and impurity profile [16] [17] [18].

Process ParameterImpact on Impurity FormationOptimal Range
TemperatureHigher temperatures increase dimer formation rate60-80°C
pHAlkaline conditions favor dimer formation6.5-7.5
Formaldehyde ratioExcess formaldehyde promotes dimerization1.0-1.2 equivalents
Reaction timeExtended time increases impurity levels2-4 hours
Catalyst concentrationMetal catalysts can enhance side reactions<0.1% w/w

Solvent selection and purity significantly affect impurity formation patterns [16] [17] [18]. Protic solvents may participate in side reactions, while the presence of water can influence the hydrolysis-condensation equilibrium [16] [17] [18]. Raw material quality, particularly the purity of 5-chloro-2,4-disulfamylaniline and formaldehyde sources, directly correlates with final impurity levels [16] [17] [18].

Microwave-Assisted and Catalytic Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for optimizing the formation and isolation of benzothiadiazine derivatives, including potential applications in controlled synthesis of Hydrochlorothiazide Impurity C [23] [24] [25]. Microwave irradiation offers significant advantages in terms of reaction time reduction and improved yield control compared to conventional heating methods [23] [24] [26].

The application of microwave technology in benzothiadiazine synthesis demonstrates remarkable efficiency in reducing reaction times from hours to minutes while maintaining or improving product yields [23] [24] [25]. Microwave-assisted synthesis of triazolothiadiazole derivatives has shown reaction time reductions of up to 90% compared to conventional methods [23] [25].

Dynamic microwave power systems enable precise control over reaction conditions, allowing for optimization of temperature profiles and energy input [26]. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including phenothiazine and quinoline derivatives, demonstrating its versatility in pharmaceutical synthesis [26].

Catalytic optimization strategies focus on the selection and application of appropriate catalysts to control selectivity and minimize unwanted impurity formation [28] [41]. Copper-based catalysts have shown particular promise in benzothiadiazine synthesis, offering improved selectivity and reduced side product formation [13] [28].

Synthesis MethodReaction TimeYield ImprovementTemperature Control
Conventional heating4-8 hoursBaseline±5°C
Microwave-assisted15-30 minutes15-25% increase±1°C
Catalytic optimization2-4 hours10-20% increase±2°C
Combined approach10-20 minutes25-35% increase±0.5°C

The integration of microwave technology with catalytic systems offers synergistic benefits, enabling rapid heating while maintaining precise control over reaction pathways [23] [24] [28]. This approach has particular relevance for controlled synthesis of pharmaceutical impurities, where precise stoichiometry and reaction conditions are essential [28] [41].

Process optimization studies have demonstrated that microwave-assisted synthesis can significantly reduce the formation of unwanted byproducts while enhancing the selectivity for target compounds [23] [24] [25]. The ability to rapidly achieve and maintain specific temperature profiles allows for better control over competing reaction pathways [23] [24] [26].

Preparative Chromatography and Lyophilization Techniques

Preparative chromatography represents the primary method for isolation and purification of Hydrochlorothiazide Impurity C from complex pharmaceutical mixtures [31] [32] [35]. The technique enables separation and purification of target compounds while removing impurities and contaminants that affect product quality and analytical accuracy [31] [32].

High-performance liquid chromatography systems specifically designed for preparative applications offer scalability from milligram to gram quantities of purified material [32]. Modern preparative systems incorporate advanced fraction collection capabilities and post-purification liquid handling to ensure high purity and recovery rates [32].

The selectivity and resolution of chromatographic separation depend critically on the choice of stationary phase and mobile phase composition [31] [32] [35]. Reverse-phase chromatography using C18 columns has proven effective for separating hydrochlorothiazide and related impurities, with gradient elution systems providing optimal resolution [34] [37].

Chromatographic ParameterOptimal ConditionsResolution Enhancement
Column typeC18, 250 × 4.6 mm, 5 μmBaseline separation
Mobile phase A95:5 buffer:methanol (pH 2.5)Improved peak shape
Mobile phase B55:45 methanol:acetonitrileEnhanced selectivity
Flow rate1.0 mL/minOptimal resolution
Detection wavelength225 nmMaximum sensitivity
Run time60 minutesComplete separation

Sample preparation strategies focus on creating enriched samples that selectively concentrate the target impurity for more efficient isolation [31]. Solid-phase extraction techniques have been successfully employed to concentrate Hydrochlorothiazide Impurity C from bulk pharmaceutical samples prior to preparative chromatography [46].

The stability of the target impurity during chromatographic separation requires careful consideration of solvent systems, pH conditions, and temperature control [31] [35]. Different solvents may lead to degradation or formation of additional impurities, necessitating optimization of mobile phase composition [31].

Lyophilization technology provides an essential method for stabilizing and preserving isolated pharmaceutical impurities in solid form [33] [36]. The freeze-drying process involves initial freezing, primary drying under vacuum conditions, and secondary drying to remove residual moisture [33] [36].

The lyophilization process parameters must be carefully optimized based on the thermophysical properties of Hydrochlorothiazide Impurity C [33]. Critical parameters include eutectic temperature, glass transition temperature, and collapse temperature, which determine the appropriate temperature and pressure conditions for successful freeze-drying [33] [36].

Primary drying represents the longest phase of the lyophilization process, involving sublimation of ice under vacuum conditions [33]. The process typically requires 12-48 hours depending on sample volume and composition, while secondary drying removes residual moisture over 3-10 hours [33] [36].

Quality control during lyophilization involves monitoring residual moisture content, cake appearance, and reconstitution characteristics [33] [36]. The final lyophilized product should demonstrate long-term stability under appropriate storage conditions while maintaining chemical integrity and analytical purity [33] [36].

Post-isolation treatment includes comprehensive characterization using multiple analytical techniques to confirm structure and purity [35]. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy provide complementary structural information essential for complete characterization [35] [47].

High Performance Liquid Chromatography Method Development

Hydrochlorothiazide Impurity C, chemically known as 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide [1], presents unique chromatographic challenges due to its dimeric structure and high molecular weight of 607.5 Daltons [2]. The compound represents a methylene-bridged dimer of two Hydrochlorothiazide molecules connected through a formaldehyde linkage [3] [4].

The fundamental approach to High Performance Liquid Chromatography method development for Hydrochlorothiazide Impurity C involves systematic optimization of chromatographic parameters to achieve adequate resolution from the parent drug and other related impurities. Reversed-phase chromatography has emerged as the predominant separation mechanism due to the intermediate polarity of the target compound and its compatibility with mass spectrometric detection [5] [6].

Column Selection and Stationary Phase Considerations

The selection of appropriate stationary phase represents a critical parameter in achieving optimal separation of Hydrochlorothiazide Impurity C. Octadecylsilane columns, particularly those with enhanced polar retention characteristics, have demonstrated superior performance for thiazide diuretic impurity separations [7] [5]. Studies have shown that columns such as Inertsil ODS-3 C18 (250 × 4.6 mm, 5 μm) provide excellent selectivity for Hydrochlorothiazide and its related substances [8] [6].

The choice of particle size significantly impacts separation efficiency and analysis time. Conventional 5 μm particles offer robust performance with reasonable back pressure, while sub-3 μm particles provide enhanced resolution at the expense of increased system pressure requirements [9]. For Hydrochlorothiazide Impurity C analysis, particles in the 1.8-5.0 μm range have been successfully employed depending on the specific analytical requirements [5] [10].

Mobile Phase Optimization

Mobile phase composition represents the most critical variable affecting the separation of Hydrochlorothiazide Impurity C from related compounds. The typical approach employs a binary gradient system consisting of an aqueous buffer component and an organic modifier. Phosphate buffers at acidic pH (2.5-3.5) have proven particularly effective in maintaining consistent retention times and peak shapes [5] [10] [6].

Studies have demonstrated that 0.01 M potassium dihydrogen phosphate buffer adjusted to pH 3.2 with orthophosphoric acid provides optimal retention and selectivity [5]. The organic component typically consists of acetonitrile, which offers superior mass spectrometric compatibility compared to methanol while maintaining adequate solvent strength for elution of the dimeric impurity [9] [11].

Gradient elution programs are essential for achieving separation of Hydrochlorothiazide Impurity C due to the significant polarity differences between the parent drug and its various impurities. A representative gradient program might initiate with 10% acetonitrile, increasing to 60% over 20 minutes, followed by a return to initial conditions for column re-equilibration [12]. The gradient profile must be optimized to ensure adequate retention of early-eluting hydrophilic impurities while providing sufficient elution strength for the more hydrophobic dimeric species.

Flow Rate and Temperature Optimization

Flow rate optimization balances analysis time with resolution requirements. For conventional High Performance Liquid Chromatography systems, flow rates of 1.0-1.5 mL/min typically provide optimal performance for Hydrochlorothiazide Impurity C analysis [5] [6]. Higher flow rates may compromise resolution, particularly for closely eluting impurity pairs, while lower flow rates unnecessarily extend analysis time.

Column temperature control enhances method robustness and reproducibility. Temperatures in the range of 25-40°C have been employed successfully, with 30°C representing a commonly selected compromise between separation efficiency and method ruggedness [5] [10]. Temperature elevation generally improves peak shapes and reduces analysis time but may adversely affect thermally labile compounds.

Ultra Performance Liquid Chromatography Enhancement

Ultra Performance Liquid Chromatography represents a significant advancement in chromatographic efficiency for Hydrochlorothiazide Impurity C analysis. The technique employs sub-2 μm particles and elevated pressures to achieve superior separation performance compared to conventional High Performance Liquid Chromatography systems [9] [13].

Enhanced Separation Efficiency

Ultra Performance Liquid Chromatography systems utilizing 1.7-1.8 μm particle columns demonstrate remarkable improvements in peak capacity and resolution for complex impurity mixtures. Studies have shown that Zorbax Eclipse C8 RRHD columns (100 × 3.0 mm, 1.8 μm) can achieve baseline separation of Hydrochlorothiazide, its impurities, and co-formulated drugs within 11 minutes [7] [9]. This represents a significant reduction in analysis time compared to conventional High Performance Liquid Chromatography methods requiring 30-60 minutes.

The enhanced efficiency of Ultra Performance Liquid Chromatography enables the use of shorter columns without compromising separation quality. BEH C18 columns (100 × 2.1 mm, 1.7 μm) have successfully separated Hydrochlorothiazide Impurity C from related substances with superior peak symmetry and reduced tailing compared to longer conventional columns [14].

Optimized Mobile Phase Systems

Ultra Performance Liquid Chromatography mobile phase systems for Hydrochlorothiazide Impurity C typically employ lower buffer concentrations to minimize back pressure while maintaining adequate buffering capacity. Ammonium formate buffers at 5.0 mM concentration and pH 4.5 have proven effective, particularly when mass spectrometric detection is employed [15]. The reduced buffer concentration enhances mass spectrometric sensitivity while maintaining chromatographic performance.

Gradient optimization in Ultra Performance Liquid Chromatography requires consideration of the reduced system volume and faster equilibration times. Steeper gradient slopes can be employed without compromising separation quality, enabling rapid method development and enhanced throughput [9] [13].

Temperature and Flow Rate Considerations

Ultra Performance Liquid Chromatography systems benefit from elevated temperatures due to reduced viscosity effects and improved mass transfer kinetics. Temperatures of 40-50°C are commonly employed without adverse effects on compound stability [9]. The higher operating pressures of Ultra Performance Liquid Chromatography systems accommodate increased flow rates, typically 0.3-0.7 mL/min for narrow-bore columns, enabling faster analyses while maintaining resolution [15] [13].

Method Validation Parameters (Specificity, Linearity, Limit of Quantification/Limit of Detection)

Specificity Assessment

Specificity represents the fundamental validation parameter ensuring that analytical methods can unequivocally assess Hydrochlorothiazide Impurity C in the presence of potentially interfering substances [16]. For pharmaceutical impurity analysis, specificity encompasses the ability to separate the target impurity from the parent drug substance, other process-related impurities, degradation products, and excipient components without analytical interference [17] [18].

Peak Purity Analysis

Peak purity assessment constitutes a critical component of specificity validation for Hydrochlorothiazide Impurity C. Photodiode array detection enables spectral comparison across the chromatographic peak to confirm homogeneity and absence of co-eluting impurities [10] [18]. Purity angle values must remain below purity threshold limits, typically requiring purity angles less than 0.99 to demonstrate adequate specificity [10].

Studies evaluating Hydrochlorothiazide Impurity C have demonstrated successful peak purity confirmation using diode array detection at 270-275 nm [5] [6]. The spectral characteristics of the dimeric impurity exhibit sufficient differences from the parent drug to enable confident peak identification and quantification without spectral interference.

Forced Degradation Studies

Forced degradation studies provide critical evidence of method specificity by demonstrating separation of Hydrochlorothiazide Impurity C from stress-induced degradation products. Standard stress conditions include acidic hydrolysis (0.1-1.0 N hydrochloric acid), basic hydrolysis (0.1-1.0 N sodium hydroxide), oxidative stress (1-3% hydrogen peroxide), thermal stress (60-80°C), and photolytic stress (International Conference on Harmonization specified conditions) [10] [11] [17].

Research has shown that Hydrochlorothiazide undergoes significant degradation under acidic and basic conditions, producing 4-amino-6-chloro-1,3-benzenedisulfonamide as the primary degradation product [11]. The analytical method must demonstrate adequate resolution between Hydrochlorothiazide Impurity C and these degradation products to ensure accurate quantification during stability studies.

Matrix Interference Evaluation

Specificity validation must address potential interference from pharmaceutical excipients commonly found in Hydrochlorothiazide formulations. Placebo preparations containing typical excipients such as microcrystalline cellulose, lactose, magnesium stearate, and coating materials must be analyzed to confirm absence of interfering peaks at the retention time of Hydrochlorothiazide Impurity C [10] [19].

Linearity and Range Determination

Linearity validation establishes the direct proportional relationship between analytical response and Hydrochlorothiazide Impurity C concentration within the specified analytical range [16]. This parameter ensures accurate quantification across the expected concentration range encountered during routine analysis and stability studies.

Calibration Curve Construction

Linearity assessment requires preparation of calibration standards spanning the analytical range from the limit of quantification to at least 120% of the specification limit [10] [16]. For Hydrochlorothiazide Impurity C, which typically has specification limits of 0.1-0.5% relative to the parent drug, calibration ranges commonly extend from 0.04% to 0.6% of the Hydrochlorothiazide concentration [10] [12].

A minimum of five concentration levels must be analyzed in triplicate to establish linearity [16]. Typical calibration levels include the limit of quantification, 50%, 100%, 150%, and 200% of the target specification level. Each concentration level should be prepared independently to minimize systematic errors and provide robust statistical evaluation of linearity.

Statistical evaluation of linearity employs least-squares linear regression analysis to determine the correlation coefficient, slope, and y-intercept [20] [16]. Acceptance criteria typically require correlation coefficients greater than 0.995, indicating that at least 99% of the analytical response variation is explained by concentration changes [10] [6].

Range Specification

The analytical range for Hydrochlorothiazide Impurity C encompasses the concentration interval demonstrating acceptable accuracy, precision, and linearity [16]. For impurity quantification methods, the range extends from the limit of quantification to 120% of the specification limit, ensuring adequate coverage for out-of-specification investigations [21] [16].

Studies have established working ranges from 0.04% to 0.5% for Hydrochlorothiazide Impurity C relative to the parent drug concentration [10]. This range accommodates routine release testing, stability monitoring, and investigation of potential specification excursions without requiring method modification or re-validation.

Limit of Detection and Limit of Quantification

The establishment of appropriate detection and quantification limits represents a critical aspect of method validation for trace-level impurity analysis [20] [22]. These parameters define the method sensitivity and establish the lowest concentration levels at which Hydrochlorothiazide Impurity C can be reliably detected and quantified.

Limit of Detection Determination

The limit of detection represents the lowest concentration at which Hydrochlorothiazide Impurity C can be detected with reasonable statistical confidence but not necessarily quantified with acceptable accuracy [20] [22]. Three approaches are recognized for limit of detection determination: visual evaluation, signal-to-noise ratio assessment, and standard deviation of the response method [20] [23].

The signal-to-noise ratio approach, most commonly employed for chromatographic methods, requires a signal-to-noise ratio of at least 3:1 for reliable detection [20] [23]. For Hydrochlorothiazide Impurity C analysis, detection limits typically range from 0.005% to 0.01% relative to the parent drug concentration, depending on the specific analytical conditions and instrumentation employed [10] [13].

Limit of Quantification Establishment

The limit of quantification defines the lowest concentration at which Hydrochlorothiazide Impurity C can be quantified with acceptable accuracy and precision [20] [22]. Signal-to-noise ratio criteria require a minimum ratio of 10:1, while accuracy should demonstrate recovery within 80-120% and precision should exhibit relative standard deviation values below 20% [20] [23].

Research studies have established limit of quantification values for Hydrochlorothiazide Impurity C ranging from 0.01% to 0.04% relative to the parent drug concentration [10] [12]. The specific limit depends on the analytical technique employed, with Ultra Performance Liquid Chromatography methods generally achieving lower quantification limits compared to conventional High Performance Liquid Chromatography approaches [9] [13].

Confirmation Studies

Both detection and quantification limits require confirmation through analysis of appropriately prepared samples at the established limit concentrations [20] [24]. Six replicate preparations at the limit of quantification level should demonstrate acceptable accuracy and precision to confirm method performance at these critical concentration levels [10] [16].

Advanced Hyphenated Techniques (Liquid Chromatography-Tandem Mass Spectrometry, High Resolution Mass Spectrometry)

Liquid Chromatography-Tandem Mass Spectrometry Applications

Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for trace-level analysis and structural confirmation of Hydrochlorothiazide Impurity C [15] [11]. This hyphenated technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, enabling unambiguous identification and quantification at sub-parts-per-million levels [25] [26].

Mass Spectrometric Ionization and Detection

Electrospray ionization in negative mode has proven optimal for Hydrochlorothiazide Impurity C analysis due to the presence of sulfonamide functional groups that readily deprotonate under appropriate conditions [15] [11]. The deprotonated molecular ion [M-H]⁻ at m/z 606.5 provides the precursor ion for tandem mass spectrometric analysis, offering superior selectivity compared to single-stage mass spectrometry [15].

Collision-induced dissociation of the molecular ion generates characteristic fragment ions that confirm structural identity and enable specific quantification. The predominant fragmentation pathway involves loss of sulfonamide groups and benzothiadiazine ring fragments, producing diagnostic ions at m/z values corresponding to the individual Hydrochlorothiazide moieties [4] [11].

Multiple reaction monitoring employs specific precursor-to-product ion transitions to achieve maximum selectivity and sensitivity [15] [13]. For Hydrochlorothiazide Impurity C, the transition from m/z 606.5 to m/z 296.0 (corresponding to loss of one Hydrochlorothiazide unit) provides the quantification transition, while additional transitions serve as confirmation channels [15].

Method Optimization and Validation

Liquid Chromatography-Tandem Mass Spectrometry method development requires optimization of both chromatographic and mass spectrometric parameters to achieve optimal performance [15] [27]. Mobile phase compatibility with electrospray ionization necessitates the use of volatile additives such as formic acid or ammonium formate rather than non-volatile phosphate buffers [15] [11].

Chromatographic separation typically employs narrow-bore columns (2.1-3.0 mm internal diameter) to reduce mobile phase consumption and enhance mass spectrometric sensitivity [15] [13]. Flow rates of 0.3-0.7 mL/min provide optimal performance, balancing separation efficiency with ionization efficiency and signal stability [15].

Validation of Liquid Chromatography-Tandem Mass Spectrometry methods follows standard International Conference on Harmonization guidelines but requires additional considerations for matrix effects and ion suppression [13] [27]. Matrix effects must be evaluated using post-extraction addition studies to ensure that endogenous matrix components do not interfere with ionization efficiency [15] [13].

Quantification Strategies

Alternative approaches employ external standardization with matrix-matched calibration curves to compensate for matrix-related signal suppression or enhancement [13] [27]. Standard addition methods can also be employed to evaluate and correct for matrix effects in complex pharmaceutical formulations [15].

High Resolution Mass Spectrometry Techniques

High Resolution Mass Spectrometry, particularly employing quadrupole time-of-flight analyzers, provides unparalleled capability for accurate mass determination and molecular formula assignment of Hydrochlorothiazide Impurity C and related unknowns [28] [14]. This technique offers mass accuracy typically better than 5 parts per million, enabling confident molecular formula assignment and structural elucidation [29] [14].

Accurate Mass Determination

The molecular ion of Hydrochlorothiazide Impurity C exhibits an accurate mass of 607.4987 Daltons, corresponding to the molecular formula C₁₅H₁₆Cl₂N₆O₈S₄ [1] [2]. High Resolution Mass Spectrometry enables confirmation of this molecular formula with sub-millidalton accuracy, providing definitive identification even in the presence of closely related impurities with similar nominal masses [28] [14].

Fragmentation pattern analysis using High Resolution Mass Spectrometry provides detailed structural information through accurate mass measurement of product ions [28] [14]. The characteristic loss of formaldehyde (30.0106 Daltons) and individual Hydrochlorothiazide units (297.7398 Daltons) can be confirmed with high mass accuracy, supporting the proposed dimeric structure of the impurity [3] [4].

Unknown Impurity Identification

High Resolution Mass Spectrometry excels in the identification of unknown impurities that may co-elute or appear during forced degradation studies [28] [14]. The accurate mass capability enables molecular formula assignment for unknown peaks, facilitating structure elucidation and impurity characterization [14].

Data-dependent acquisition strategies automatically trigger tandem mass spectrometry acquisition for chromatographic peaks exceeding predefined intensity thresholds [14]. This approach ensures comprehensive characterization of all significant impurities without prior knowledge of their presence or structure [28] [14].

Data Processing and Interpretation

High Resolution Mass Spectrometry generates complex datasets requiring sophisticated data processing software for effective analysis [28] [14]. Mass defect filtering and molecular feature extraction algorithms identify potential impurities based on characteristic isotope patterns and mass relationships [14].

Spectral library searching against databases of known pharmaceutical impurities and degradation products facilitates rapid identification of common impurities [29] [14]. For novel impurities such as Hydrochlorothiazide Impurity C, de novo structure elucidation requires combination of accurate mass data with complementary techniques such as nuclear magnetic resonance spectroscopy [3] [4].

Stability-Indicating Assay Development

Fundamental Principles and Requirements

Stability-indicating assay methods represent specialized analytical procedures designed to accurately quantify Hydrochlorothiazide Impurity C in the presence of degradation products and other impurities that may form during storage or stress conditions [30] [31] [17]. These methods must demonstrate the ability to separate and quantify the target impurity without interference from stress-induced degradation products, ensuring reliable monitoring throughout the product lifecycle [17] [18].

Regulatory Framework and Guidelines

The development of stability-indicating assays follows established regulatory guidelines, particularly International Conference on Harmonization Q1A(R2) for stability testing and Q2(R1) for analytical method validation [30] [31]. The United States Food and Drug Administration guidance emphasizes that stability-indicating methods must be validated quantitative analytical procedures capable of detecting changes in drug substance and drug product quality over time [30] [32].

Stability-indicating assays must demonstrate specificity through forced degradation studies under defined stress conditions including thermal, photolytic, hydrolytic, and oxidative stress [30] [17]. The method must achieve baseline separation of Hydrochlorothiazide Impurity C from all potential degradation products with resolution factors greater than 2.0 between adjacent peaks [17] [33].

Method Development Strategy

The systematic approach to stability-indicating assay development begins with comprehensive forced degradation studies to identify potential degradation products and establish degradation pathways [17] [18]. For Hydrochlorothiazide Impurity C, particular attention must be paid to the stability of the methylene bridge connecting the two Hydrochlorothiazide moieties, as this linkage may be susceptible to hydrolytic cleavage [3] [4].

Chromatographic method development employs a design space approach, systematically evaluating the effects of mobile phase composition, pH, column type, and temperature on separation selectivity [33]. The goal is to establish robust chromatographic conditions that maintain adequate separation under small variations in method parameters [17] [33].

Forced Degradation Study Design

Forced degradation studies provide the foundation for stability-indicating assay development by generating representative degradation products under accelerated stress conditions [17] [18]. These studies must be designed to achieve 10-30% degradation of the parent compound while avoiding complete destruction that might generate artifacts not relevant to normal storage conditions [17].

Stress Condition Selection

Standard stress conditions for Hydrochlorothiazide Impurity C include acidic hydrolysis using 0.1-1.0 N hydrochloric acid at elevated temperature, basic hydrolysis using 0.1-1.0 N sodium hydroxide, and neutral hydrolysis using water alone [10] [11] [17]. Oxidative stress employs 1-3% hydrogen peroxide solution, while thermal stress utilizes dry heat at 60-80°C for defined time periods [10] [17].

Photolytic stress follows International Conference on Harmonization Q1B guidelines, employing both near-ultraviolet and visible light exposure under controlled conditions [17]. The inherent photostability of benzothiadiazine compounds suggests that Hydrochlorothiazide Impurity C may exhibit limited photodegradation compared to other stress conditions [11].

Degradation Product Characterization

Liquid Chromatography-Mass Spectrometry analysis of stressed samples enables identification and structural elucidation of degradation products [11] [14]. For Hydrochlorothiazide Impurity C, potential degradation pathways include hydrolytic cleavage of the methylene bridge to regenerate individual Hydrochlorothiazide molecules, oxidation of sulfonamide groups, and ring-opening reactions of the benzothiadiazine system [11].

The formation of formaldehyde during degradation of the methylene bridge linkage requires particular attention due to its potential toxicological significance [28]. Analytical methods must account for this volatile degradation product and its potential impact on impurity quantification [28].

Method Validation and Performance Qualification

Validation of stability-indicating assays for Hydrochlorothiazide Impurity C requires demonstration of all standard analytical performance parameters with particular emphasis on specificity and system suitability [17] [18]. The method must maintain performance characteristics throughout the intended analytical range and demonstrate robustness under normal operational variations [17] [16].

System Suitability Requirements

System suitability parameters ensure continued method performance during routine analysis and serve as real-time validation of analytical system performance [17] [33]. Critical parameters include resolution between Hydrochlorothiazide Impurity C and adjacent peaks, theoretical plate count for key peaks, peak symmetry factors, and relative standard deviation of replicate injections [17].

Typical system suitability criteria require resolution greater than 2.0 between critical peak pairs, theoretical plate counts exceeding 2000 for key analytes, peak symmetry factors between 0.8 and 2.0, and relative standard deviation values below 2.0% for replicate standard injections [10] [17]. These criteria must be established based on method validation data and confirmed during routine analysis [17].

Stability of Analytical Solutions

Solution stability studies evaluate the stability of Hydrochlorothiazide Impurity C in analytical preparations under typical laboratory conditions [10] [17]. Standard solutions, sample preparations, and mobile phases must demonstrate acceptable stability for the duration of analytical runs to ensure reliable results [17].

Studies have demonstrated that Hydrochlorothiazide Impurity C exhibits good stability in typical High Performance Liquid Chromatography mobile phases for at least 24-48 hours at ambient temperature [10]. However, the dimeric structure may exhibit different stability characteristics compared to the parent drug, necessitating specific evaluation of solution stability under analytical conditions [10].

Method Transfer and Technology Transfer

Successful implementation of stability-indicating assays requires effective method transfer between development and quality control laboratories [17] [33]. Transfer protocols must demonstrate equivalent method performance across different instruments, analysts, and laboratory environments while maintaining all validation criteria [17].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

605.9289516 g/mol

Monoisotopic Mass

605.9289516 g/mol

Heavy Atom Count

35

Appearance

White to Off-White Solid

Melting Point

>252°C

UNII

22J416Y79C

Other CAS

402824-96-8

Wikipedia

6-chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

Dates

Last modified: 08-15-2023

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